Sulfatrozole Exhibits Significantly Higher Oral Bioavailability than Sulfamethoxazole in Dwarf Goats (70.2% vs. 12.4%)
In a direct comparative study in dwarf goats, Sulfatrozole demonstrated an oral bioavailability (F) of 70.2 ± 32.3%, which is approximately 5.7-fold higher than that of Sulfamethoxazole at 12.4 ± 4.7% following intraruminal administration [1]. This stark difference is attributed to Sulfamethoxazole's extensive first-pass metabolism, which Sulfatrozole does not experience to the same degree [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 70.2 ± 32.3% |
| Comparator Or Baseline | Sulfamethoxazole: 12.4 ± 4.7% |
| Quantified Difference | +57.8 percentage points (≈5.7-fold increase) |
| Conditions | Dwarf goats (n=6); 30 mg/kg intraruminal administration |
Why This Matters
This difference is critical for experimental designs where predictable systemic drug exposure is required; substituting Sulfamethoxazole would result in a nearly six-fold lower plasma concentration, invalidating comparative dose-response or efficacy assessments.
- [1] Rátz, V., Maas, R., Semjén, G., van Miert, A. S., & Witkamp, R. F. (1995). Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. Veterinary Quarterly, 17(3), 82-87. View Source
